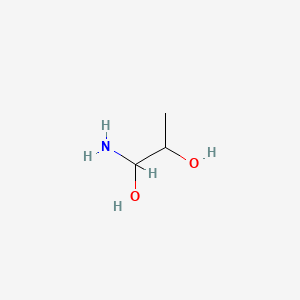

1-Aminopropane-1,2-diol

Description

Position as a Central Building Block in Organic Synthesis

1-Aminopropane-1,2-diol is widely recognized as a fundamental chiral building block in organic synthesis. cymitquimica.com Its value stems from the presence of multiple reactive sites that can be selectively modified, allowing for the construction of complex molecular architectures. Researchers have utilized this compound as a starting material or key intermediate in the synthesis of a diverse array of molecules, ranging from pharmaceuticals to specialized materials.

A significant application is in the synthesis of chiral ligands and auxiliaries that are, in turn, used to control the stereochemistry of chemical reactions. mdpi.com Furthermore, its enantiopure forms, particularly (S)-3-aminopropane-1,2-diol, are crucial intermediates in the synthesis of complex pharmaceutical agents. googleapis.com For instance, it is a documented building block for the anticoagulant drug Rivaroxaban. googleapis.com

The compound is also a precursor for non-ionic X-ray contrast media, such as iohexol, which are essential tools in medical diagnostics. cymitquimica.comsfdchem.com In the field of drug delivery and biotechnology, this compound serves as a reactant for creating lipid-like molecules, known as lipidoids, which are investigated for the delivery of RNA interference (RNAi) therapeutics. sigmaaldrich.comsfdchem.com It is also employed in the synthesis of cationic polymers designed for gene delivery applications. sigmaaldrich.com

Other notable synthetic applications include its use in preparing:

Chiral 2-oxo amide triacylglycerol analogues, which have been studied as potential inhibitors of digestive lipases. nih.gov

Novel anti-adenovirus agents, where the this compound core is used as a scaffold. sfdchem.com

Decarbazolyl Carvedilol, a metabolite of the drug Carvedilol. sfdchem.com

Chiral deep eutectic solvents, which are being explored as environmentally friendly alternatives to volatile organic compounds in chemical reactions. sfdchem.com

Table 1: Examples of Compounds Synthesized Using this compound

| Synthesized Compound/Material | Starting Isomer/Form | Field of Research/Application | Reference(s) |

|---|---|---|---|

| Rivaroxaban | (S)-3-aminopropane-1,2-diol | Pharmaceuticals (Anticoagulant) | googleapis.com |

| Iohexol | Racemic | Medical Diagnostics (Contrast Agent) | cymitquimica.comsfdchem.com |

| Lipidoids | Racemic | Biotechnology (RNAi Delivery) | sigmaaldrich.comsfdchem.com |

| Chiral 2-oxo amide triacylglycerol analogues | (R)- or (S)- | Biochemistry (Enzyme Inhibition) | nih.gov |

| Anti-adenovirus agents | Not Specified | Medicinal Chemistry (Antiviral) | sfdchem.com |

Overview of Research Trajectories and Significance

The academic significance of this compound extends beyond its role as a synthetic building block into various research domains. Its unique structure has prompted investigations into its biological roles and potential applications in material science and biochemistry.

One major research trajectory focuses on its incorporation into novel materials for biomedical purposes. Its ability to form the backbone of cationic polymers and lipidoids is central to the development of next-generation gene and drug delivery systems. sigmaaldrich.comsfdchem.com These studies aim to create effective and biocompatible vectors for therapeutic agents.

In biochemistry, research has explored molecules derived from this compound as enzyme inhibitors. For example, the synthesis of triacylglycerol analogues from this compound has provided tools to study the function and inhibition of human gastric and pancreatic lipases. nih.gov Furthermore, the compound has been identified as a component of a novel bacterial sphingophospholipid, indicating its presence in natural biological systems and opening avenues for research in microbiology and lipid biochemistry. portlandpress.comscispace.com

Computational chemistry represents another active area of research. The structure of this compound and its derivatives has been used in quantitative structure-activity relationship (QSAR) modeling to predict the anticonvulsant activity of new compounds. gavinpublishers.comgavinpublishers.com This highlights its utility as a scaffold for designing and modeling new therapeutic agents. The development of immunosuppressive drugs, such as FTY720 (Fingolimod), evolved from research into related structures like 2-aminopropane-1,3-diols, demonstrating the broader significance of this class of amino diols in medicinal chemistry. acs.org The compound's role as a chiral glycerol (B35011) derivative further cements its importance in the synthesis of complex, biologically active molecules. sfdchem.com

Structure

3D Structure

Properties

CAS No. |

93240-62-1 |

|---|---|

Molecular Formula |

C3H9NO2 |

Molecular Weight |

91.11 g/mol |

IUPAC Name |

1-aminopropane-1,2-diol |

InChI |

InChI=1S/C3H9NO2/c1-2(5)3(4)6/h2-3,5-6H,4H2,1H3 |

InChI Key |

UZUMQQZPGOFJBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(N)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Aminopropane 1,2 Diol

Regioselective and Stereoselective Synthesis Routes

Regioselective and stereoselective control are critical in the synthesis of 1-aminopropane-1,2-diol to ensure the correct placement of the amino and hydroxyl groups and to obtain specific stereoisomers when required.

Epichlorohydrin (B41342) serves as a common and versatile starting material for producing this compound. google.comgoogle.com The synthesis pathway typically involves a two-step process. The first step is the hydrolysis of the epoxide ring of epichlorohydrin to form a chlorohydrin intermediate. google.com This is often catalyzed by an acid. google.com In the second step, this intermediate undergoes amination, where the chlorine atom is substituted by an amino group through a reaction with ammonia (B1221849), to yield the final product. google.comgoogle.com

The use of enantiomerically pure epichlorohydrin is a key strategy for producing chiral this compound. researchgate.net Enantiomerically pure epichlorohydrin can be obtained through various methods, including enzymatic approaches, which makes it a valuable chiral building block for complex molecules. rsc.org The ring-opening of the chiral epoxide with an amine nucleophile is a crucial step that establishes the stereochemistry of the final product. nih.govresearchgate.net

A widely utilized method for synthesizing this compound involves the amination of glycerin chlorohydrin (3-chloro-1,2-propanediol). google.comepo.org This process involves reacting 3-chloro-1,2-propanediol (B139630) with ammonia, often in an aqueous solution (ammonia water), to substitute the chloro group with an amine. google.comhubspotusercontent-na1.net The reaction is typically conducted in an alkaline environment. hubspotusercontent-na1.netchemdad.com

Catalysts are often employed to enhance the reaction rate and selectivity. A patented method describes the use of a primary catalyst, such as cupric oxide, in combination with a co-catalyst like ferric oxide, magnesium oxide, or chromic oxide. google.com This catalytic system allows the reaction to proceed at moderate temperatures (30-50 °C) and relatively short reaction times (1-3 hours), resulting in high purity product (>99%). google.com

Table 1: Synthesis of this compound from Glycerin Chlorohydrin

| Precursor | Catalyst System (Main/Co-catalyst) | Reaction Temperature (°C) | Reaction Time (h) | Product Purity (%) | Reference |

|---|---|---|---|---|---|

| Glycerin Chlorohydrin | Cupric Oxide / Ferric Oxide | 40 | 2 | 99.2 | google.com |

| Glycerin Chlorohydrin | Cupric Oxide / Magnesium Oxide | 30 | 1 | 99.1 | google.com |

| Glycerin Chlorohydrin | Cupric Oxide / Chromic Oxide | 40 | 3 | 99.3 | google.com |

The direct aminolysis of glycidol (B123203) is another established route to this compound. google.com This reaction involves the ring-opening of the glycidol epoxide ring by ammonia. epo.org While this method is direct, challenges include the higher cost and potential instability of glycidol as a starting material. google.com A significant consideration in this synthesis is the formation of the isomeric byproduct, 2-aminopropane-1,3-diol, which occurs inevitably during the reaction. epo.org

To optimize this process, continuous flow methodologies have been developed. In one such approach, glycidol is first generated in situ from a precursor like 3-chloro-1,2-propanediol and sodium hydroxide. chemicalbook.com The freshly formed glycidol is then immediately reacted with ammonia in a subsequent stage of the flow reactor. chemicalbook.com This technique allows for precise control over reaction parameters such as temperature and residence time, leading to improved yields. chemicalbook.com

Table 2: Continuous Flow Synthesis via Aminolysis of Glycidol

| Stage | Reagents | Temperature (°C) | Residence Time (min) | Outcome | Reference |

|---|---|---|---|---|---|

| Glycidol Formation | 3-chloro-1,2-propanediol, NaOH | ~42 | 2.87 | In-situ generation of glycidol | chemicalbook.com |

| Aminolysis | Glycidol, Ammonia (NH₃) | ~18 | 21.1 | Formation of this compound | chemicalbook.com |

The synthesis of this compound can also be achieved by starting with a precursor that already contains the required nitrogen atom and then modifying other functional groups, primarily through reduction. Reductive amination is a versatile method where a carbonyl compound reacts with an amine to form an imine, which is subsequently reduced to the target amine. nih.gov

This strategy can be adapted to produce amino diols by selecting an appropriate precursor. For example, a β-keto ester derived from an amino acid could be subjected to a two-step reductive amination procedure. nih.gov Alternatively, the reduction of other nitrogen-containing functional groups, such as those in amides or nitrones, can yield the desired amino group. frontiersin.org The key is to design a precursor molecule where the carbon skeleton and other functional groups (like esters or ketones) can be converted to the diol structure upon reduction.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in developing efficient and selective synthetic routes. Catalytic methods often lead to higher yields, milder reaction conditions, and reduced waste compared to stoichiometric reactions.

Catalytic hydrogenation is a fundamental technique for the reduction of various functional groups and is applicable to the synthesis of amino alcohols. nih.gov This method typically involves the use of a metal catalyst, such as palladium or ruthenium, and a source of hydrogen (H₂ gas). nih.govnih.gov

In the context of this compound synthesis, catalytic hydrogenation can be applied to reduce an imine intermediate formed during a reductive amination pathway. nih.gov Another application is the hydrogenation of a precursor containing other reducible functionalities. For instance, research has shown that cyclic imides can be catalytically hydrogenated using a ruthenium complex, which cleaves the C-N bond and reduces the carbonyl groups to yield a diol and an amine separately. nih.gov By designing a substrate where these two moieties are part of the same molecule, a similar catalytic approach could be envisioned for synthesizing amino diols. The choice of catalyst and reaction conditions is crucial for achieving high chemoselectivity and stereoselectivity. nih.gov

Innovations in Catalysis for Enhanced Efficiency

Recent progress in catalysis has led to more efficient and selective methods for the synthesis of aminodiols. While specific data for this compound is limited in publicly available literature, innovations in catalytic systems for structurally related compounds, such as 3-amino-1,2-propanediol (B146019), offer significant insights into potential strategies.

One notable advancement involves the use of novel catalyst systems for the amination of diols or related precursors. For instance, a synthesis method for 3-amino-1,2-propanediol utilizes a main catalyst, such as cupric oxide, in conjunction with a co-catalyst selected from a range of metal oxides including ferric oxide, zinc oxide, and magnesium oxide. This approach, reacting glycerin chlorohydrin with ammonia water at temperatures between 30°C and 50°C, has demonstrated high product selectivity and the advantage of catalyst recoverability. Such methodologies could potentially be adapted for the synthesis of this compound by starting with an appropriate C3 precursor.

Another area of innovation lies in the development of catalysts that facilitate the direct conversion of biomass-derived feedstocks. While not directly producing an aminodiol, research into the catalytic production of 1,2-propanediol from sources like glycerol (B35011) provides a foundation for future amination technologies. For example, Rhodium-promoted Copper/solid-base catalysts have shown high conversion of glycerol (91.0%) and selectivity to 1,2-propanediol (98.7%) under relatively mild conditions (2.0 MPa H₂, 180°C). google.com The subsequent selective amination of such bio-based diols is a promising avenue for sustainable this compound production.

The table below summarizes catalytic systems used for the synthesis of related propanediol (B1597323) derivatives, illustrating the types of catalysts and conditions that could be explored for this compound synthesis.

| Catalyst System | Starting Material | Product | Reaction Conditions | Yield/Selectivity |

| Cupric Oxide (main), Ferric Oxide (co-catalyst) | Glycerin chlorohydrin | 3-Amino-1,2-propanediol | 30-50°C, 1-3h | High selectivity, Purity >99% |

| Rh-Cu/solid-base | Glycerol | 1,2-Propanediol | 180°C, 2.0 MPa H₂ | 91.0% conversion, 98.7% selectivity |

Biocatalytic and Enzymatic Synthesis of this compound

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. The application of enzymes to produce enantiopure this compound and other aminodiols is a rapidly developing area.

Enzyme-Mediated Transformations for Enantiopure Products

The stereoselective synthesis of aminodiols can be effectively achieved using enzyme cascades, where multiple enzymatic reactions are performed in a single pot. A prominent example is the combination of a transketolase and a transaminase. The transketolase catalyzes an asymmetric carbon-carbon bond formation to create a chiral keto-diol intermediate. Subsequently, a transaminase converts the keto group into a chiral amino group, yielding the final aminodiol with high stereoselectivity. nih.gov

One-pot enzymatic methods for similar aminodiols have been reported with yields of 76% and high stereoselectivity (96% de, >99% ee). researchgate.net These processes, however, can be limited by low substrate concentrations and enzyme stability. researchgate.net

A three-component strategy employing a d-fructose-6-phosphate aldolase (B8822740) (FSA) variant and an imine reductase (IRED) has been developed for the stereoselective synthesis of aminodiols from prochiral aldehydes, hydroxy ketones, and amines. nih.gov This two-step, one-pot process avoids the need for intermediate isolation and has demonstrated high conversions (85–94%) on a preparative scale, although isolated yields can be lower due to the hydrophilic nature of the products. nih.gov

The following table details an example of an enzyme-mediated synthesis of a related aminodiol, highlighting the enzymes and reaction parameters.

| Enzyme Cascade | Substrates | Product | Key Parameters | Conversion/Yield | Stereoselectivity |

| Transketolase & Transaminase | Glycolaldehyde, Hydroxypyruvate, Amine Donor | Chiral Aminodiol | pH, Temperature, Cofactors | Full conversion reported in some systems nih.gov | High (e.g., >99% ee) researchgate.net |

| FSA & IRED | Prochiral Aldehyde, Hydroxy Ketone, Amine | Aminodiol | pH 8, 30°C, NADP⁺ cofactor | 85-94% conversion nih.gov | High (single diastereomer formed) nih.gov |

Continuous Enzymatic Processes for Scalable Production

For industrial-scale production, continuous enzymatic processes offer significant advantages over batch reactions, including increased productivity, better process control, and easier product isolation. Immobilized enzymes are key to the development of robust continuous flow systems.

Enzymes can be immobilized on various supports, such as porous silica (B1680970) or magnetic nanoparticles, and packed into a reactor column. The substrate solution is then continuously passed through the column, where it is converted to the product. This setup allows for the reuse of the expensive enzyme and can be operated for extended periods.

Microreactor systems are also being explored for continuous biocatalytic synthesis. These small-scale reactors offer excellent control over reaction parameters and high surface-area-to-volume ratios, leading to enhanced reaction rates. For the synthesis of chiral amino alcohols, a cascading continuous-flow microreactor system coupling transketolase and transaminase reactions has been successfully demonstrated. nih.govnih.gov This approach allows for the optimization of each enzymatic step independently and can overcome issues like enzyme inhibition that may occur in batch processes. nih.gov

The table below presents examples of continuous enzymatic processes for the synthesis of chiral molecules, illustrating the potential for scalable production of this compound.

| Reactor Type | Immobilized Enzyme(s) | Substrate(s) | Product | Key Performance Indicator |

| Packed Bed Reactor | Rhodotorula glutinis (whole cells on alginate beads) | Acetophenone | (S)-1-Phenylethanol | Operated for 30 days, 75% yield nih.gov |

| Cascading Microreactors | Transketolase & Transaminase (free enzymes) | Glycolaldehyde, Hydroxypyruvate, Amine Donor | Chiral Amino-triol | Full conversion in under 10 minutes for the first step nih.gov |

| Fluidized Bed Millireactor | Immobilized DERA on Magnetic Nanoparticles | Statin Precursors | Statin Intermediate | 97.78% conversion, 95.85% yield |

Stereochemical Investigations and Chiral Applications of 1 Aminopropane 1,2 Diol

Enantiopure 1-Aminopropane-1,2-diol Synthesis and Resolution

Accessing the individual stereoisomers of this compound is crucial for its application as a chiral building block. This is typically achieved through either direct asymmetric synthesis or the resolution of a racemic mixture.

While various synthetic routes lead to racemic this compound, obtaining the enantiopure forms, such as (S)-3-aminopropane-1,2-diol (a stereoisomer of this compound), requires stereoselective methods. One common industrial approach involves the resolution of a racemic mixture. This process separates the two enantiomers from a 50:50 mixture.

A prevalent method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid. wikipedia.orgrsc.org The resulting salts, being diastereomers, exhibit different physical properties, most notably solubility. wikipedia.org This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the chiral resolving agent can be removed to yield the pure enantiomers of the amine. wikipedia.org

For instance, in the resolution of a racemic amin Methoxybenzene sulfonamide, D-(-)-tartaric acid was used to selectively crystallize one diastereomeric salt, which upon basification, yielded the desired (R)-(-)-enantiomer with high optical purity. google.com A similar principle can be applied to the resolution of racemic this compound.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Class |

|---|---|

| Tartaric Acid | Carboxylic Acid |

| Camphorsulfonic Acid | Sulfonic Acid |

| Mandelic Acid | Carboxylic Acid |

| Brucine | Alkaloid |

The formation of diastereomers is not only a tool for separation but also a powerful method for assessing the enantiomeric purity of a chiral compound. By reacting a chiral diol with a chiral derivatizing agent, a mixture of diastereomers is formed, which can then be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. springernature.comnih.gov

In ¹H NMR spectroscopy, the protons in diastereomers are in different chemical environments and therefore can exhibit distinct chemical shifts. springernature.com The integration of the signals corresponding to each diastereomer allows for the quantification of their ratio, which directly correlates to the enantiomeric excess (ee) of the original chiral diol. springernature.com A variety of chiral derivatizing agents, such as 2-formylphenylboronic acid in combination with an enantiopure amine or alcohol, can be employed for this purpose. springernature.comnih.gov This method offers a relatively rapid and accurate means of determining the success of a chiral resolution or an asymmetric synthesis. springernature.com

Table 2: NMR Active Nuclei for Chiral Purity Analysis of Diastereomers

| Nucleus | Application |

|---|---|

| ¹H | Most common, relies on differences in proton chemical shifts. |

| ¹³C | Can provide good signal separation, especially with chiral derivatizing agents. nih.gov |

| ¹⁹F | Used when a fluorine-containing chiral derivatizing agent is employed. |

| ³¹P | Applicable with phosphorus-containing chiral derivatizing agents. springernature.com |

Role as a Chiral Building Block and Ligand Scaffold

Enantiomerically pure this compound is a versatile chiral building block in organic synthesis. Its functional groups can be selectively modified to construct more complex chiral molecules, including heterocyclic compounds and chiral ligands for asymmetric catalysis.

The 1,2-amino alcohol moiety of this compound is an ideal precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. A prominent example is the formation of 2-oxazolidinones. These five-membered heterocyclic compounds are important structural motifs in many biologically active molecules and are also widely used as chiral auxiliaries in asymmetric synthesis. nih.govwikipedia.org

The synthesis of 2-oxazolidinones from 1,2-amino alcohols can be achieved through cyclization with reagents like phosgene, its derivatives, or diethyl carbonate. nih.gov The stereochemistry of the starting amino alcohol is transferred to the resulting oxazolidinone, making this a valuable method for producing enantiopure heterocyclic compounds.

The concept of a chiral auxiliary is central to asymmetric synthesis. wikipedia.org A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer. wikipedia.org this compound and its derivatives have the potential to act as chiral auxiliaries. For instance, the amino or hydroxyl groups can be acylated and then used to direct stereoselective reactions at other parts of the molecule. After the desired stereochemistry is established, the auxiliary can be cleaved and potentially recycled. wikipedia.org

The use of chiral auxiliaries is a well-established strategy for the synthesis of complex molecules with multiple stereocenters, such as natural products and pharmaceuticals. osi.lv The predictable stereochemical control offered by chiral auxiliaries makes them an invaluable tool for synthetic chemists. wikipedia.org

Stereochemical Phenomena in Derivatives of this compound

The derivatization of the amino and hydroxyl groups of this compound can lead to interesting stereochemical phenomena, such as restricted rotation around newly formed bonds.

One notable phenomenon is rotational isomerism, or atropisomerism, which can occur in N-acyl derivatives. The partial double bond character of the amide C-N bond can restrict free rotation, leading to the existence of stable rotational isomers (rotamers). nih.govresearchgate.net This is particularly relevant in N-substituted amino-s-triazines derived from related aminodiols, where restricted rotation about the C(s-triazine)-N(exocyclic) bond has been observed and studied using Dynamic NMR (DNMR) spectroscopy and computational methods. researchgate.net Similar phenomena could be expected in appropriately substituted derivatives of this compound.

Furthermore, the biotransformation of derivatives of aminopropanediols can be stereoselective. For example, in studies on 3-(phenylamino)propane-1,2-diol, a related compound, metabolic studies in mice revealed the formation of specific metabolites, indicating that the stereochemistry of the parent molecule can influence its metabolic fate. nih.gov

Diverse Applications of 1 Aminopropane 1,2 Diol in Chemical Sciences

Advanced Organic Synthesis and Pharmaceutical Intermediates

The structural attributes of 1-aminopropane-1,2-diol make it a valuable precursor in the synthesis of sophisticated organic molecules, particularly within the pharmaceutical industry. Its ability to introduce chirality and serve as a scaffold for further chemical modifications has led to its use in the creation of a variety of bioactive compounds.

Chirality is a critical aspect in the development of active pharmaceutical ingredients (APIs), as different enantiomers of a drug can exhibit vastly different pharmacological activities. This compound and its derivatives serve as important synthons for introducing stereocenters in drug molecules.

Research has demonstrated the efficient synthesis of chiral β- and γ-N-Tosylaminoalcohols starting from 1-aryl-2-aminopropane-1,3-diols. This process involves the cyclization to aryl(1-tosylaziridin-2-yl)methanols, followed by hydride reduction, effectively creating chiral amino alcohol structures that are prevalent in many APIs. researchgate.net

Furthermore, 3-amino-1,2-propanediol (B146019) has been utilized as a hydrogen bond donor in the formation of a novel chiral deep eutectic solvent (DES) when combined with choline (B1196258) chloride. mdpi.com This chiral medium has shown potential in facilitating asymmetric synthesis, offering a greener alternative to traditional volatile organic solvents for certain organometallic reactions. mdpi.com The inherent chirality of the aminopropanediol component is a key feature that is being explored for inducing stereoselectivity in various chemical transformations. mdpi.com

The scaffold of this compound is a foundational component in the synthesis of several complex and biologically active molecules. One of the most notable examples is its connection to the immunosuppressive drug, Fingolimod (FTY720). A series of 2-substituted 2-aminopropane-1,3-diols were synthesized and assessed for their ability to decrease lymphocyte counts and for their immunosuppressive effects. nih.gov This research identified 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride (FTY720) as a highly active compound, which has since become a crucial medication for treating multiple sclerosis. nih.govnih.gov The synthesis of FTY720 and its analogues highlights the role of the aminopropanediol backbone in creating potent immunomodulators. nih.govsemanticscholar.org

Beyond immunosuppressants, derivatives of 2-aminopropane-1,3-diols, known as serinols, are used in the iterative synthesis of 2,4,6-triamino-s-triazines (melamines). researchgate.net These triazine structures can serve as precursors for more complex dendritic architectures with potential applications in materials science and drug delivery. researchgate.net

RNA interference (RNAi) is a promising therapeutic modality that requires effective delivery systems to transport siRNA to target cells. Lipid-like molecules, or lipidoids, have emerged as effective non-viral vectors for this purpose. (±)-3-Amino-1,2-propanediol is utilized as a reactant in the synthesis of these lipid-like delivery molecules.

The combinatorial synthesis of lipidoids has led to the identification of formulations that can effectively silence genes in vivo. These materials are synthesized through the reaction of amines, such as 3-amino-1,2-propanediol, with other molecules to create a library of lipid-like structures. These lipidoids can then be formulated with siRNA to form nanoparticles that facilitate delivery to target tissues, such as the liver.

| Lipidoid Precursor | Application | Key Finding |

| (±)-3-Amino-1,2-propanediol | Synthesis of lipidoids for RNAi therapeutics | Enables the creation of a diverse library of lipid-like molecules for screening and optimization of siRNA delivery vehicles. |

Ceramides (B1148491) are a class of lipid molecules that play a crucial role in cellular signaling, including apoptosis and cell cycle arrest, making them a target for cancer therapy. nih.gov 3-Amino-1,2-propanediol serves as a key building block in the synthesis of ceramide analogs, also known as pseudo-ceramides. chemicalbook.com

The synthesis of these analogs often involves a two-step enzymatic process. The first step is the selective N-acylation of 3-amino-1,2-propanediol with a fatty acid, such as stearic acid. chemicalbook.com This is followed by the selective O-acylation of the resulting N-acyl 3-amino-1,2-propanediol with a second fatty acid, like myristic acid, to yield the final N,O-diacyl pseudo-ceramide. chemicalbook.com These synthetic analogs can mimic the biological activity of natural ceramides and are investigated for their potential as anticancer agents. nih.gov

Enzymatic Synthesis of Pseudo-Ceramides

| Step | Reactants | Product |

|---|---|---|

| 1. N-acylation | 3-amino-1,2-propanediol, Stearic acid | N-stearyl 3-amino-1,2-propanediol |

Peptide-oligonucleotide conjugates (POCs) are chimeric molecules that combine the properties of peptides and nucleic acids, offering potential therapeutic advantages such as improved cellular uptake and bioavailability of oligonucleotide drugs. The synthesis of these complex molecules often requires trifunctional linkers to connect the peptide and oligonucleotide moieties.

3-Aminopropane-1,2-diol has been described as a trifunctional linker used in the stepwise solid-phase synthesis of POCs. Its amino group and two hydroxyl groups provide the necessary handles for the sequential attachment of the peptide and oligonucleotide chains, as well as conjugation to a solid support. This approach allows for the controlled assembly of these intricate biomolecular conjugates.

Polymer Chemistry and Functional Materials

The reactivity of the amino and hydroxyl groups in this compound also lends itself to applications in polymer chemistry and the creation of functional materials with specific properties.

Derivatives of this compound, specifically 2-amino-1,3-propane diols, have been used as a versatile platform for the synthesis of functional aliphatic cyclic carbonate monomers. rsc.org This process involves a two-step strategy where the amino group is first chemoselectively reacted with various electrophiles to create functional diol intermediates. These intermediates are then cyclized to form a range of functional six-membered cyclic carbonate monomers. rsc.org These monomers can undergo organo-catalytic ring-opening polymerization to produce well-defined and biodegradable polymers with controlled compositions. rsc.org This methodology provides a direct route to functional polymers that are of interest for biomedical applications and the development of environmentally friendly materials. rsc.org

In the realm of functional materials, 3-amino-1,2-propanediol has been used to create a novel chelating resin with high selectivity for gold(III) ions. chemicalbook.com This was achieved by reacting chloromethylated polystyrene with 3-amino-1,2-propanediol to create a polystyrene-supported aminopropanediol resin (PS-APD). chemicalbook.com This material demonstrated a high adsorption capability and selectivity for Au(III) over other metal ions such as Pb(II), Hg(II), Cu(II), and Ni(II), highlighting its potential for use in precious metal recovery and purification. chemicalbook.com

Integration into Polyurethanes, Polyesters, and Epoxies for Enhanced Mechanical Properties

The inherent functionalities of this compound, specifically its primary amine and two hydroxyl groups, suggest its potential as a valuable building block in the synthesis of polyurethanes, polyesters, and as a curing agent for epoxy resins. These functional groups can actively participate in polymerization reactions, potentially leading to polymers with enhanced mechanical properties.

In the realm of polyurethanes , the hydroxyl groups of this compound can react with isocyanate groups to form urethane (B1682113) linkages, a fundamental reaction in polyurethane chemistry. hacettepe.edu.tr The primary amine group can also react with isocyanates to form urea (B33335) linkages. The presence of three reactive sites allows for the creation of cross-linked polyurethane networks. This cross-linking can lead to materials with increased rigidity, improved thermal stability, and enhanced tensile strength compared to linear polyurethanes. tue.nlmdpi.com For instance, studies on similar polyols and amino-alcohols have demonstrated that the introduction of additional functional groups for cross-linking significantly improves the mechanical performance of the resulting polyurethane. semnan.ac.ir

For polyesters , this compound can be incorporated as a monomer through the reaction of its hydroxyl groups with dicarboxylic acids or their derivatives. nih.gov The resulting polyester (B1180765) would possess pendant amino groups along its chain. These amino groups can serve as sites for further modification or can participate in intermolecular hydrogen bonding, which could enhance the polymer's strength and thermal stability. Research on polyesters derived from other amino-diols has shown that the presence of amino groups can significantly influence the material's properties. elsevierpure.comrug.nl

As a curing agent for epoxy resins , the primary amine group of this compound can react with the epoxide rings of the resin in a ring-opening addition reaction. scholaris.ca The two hydroxyl groups can also participate in the curing process, particularly at elevated temperatures, by reacting with epoxide groups to form ether linkages. This trifunctional nature would lead to a high cross-link density in the cured epoxy thermoset. nih.govresearchgate.net A higher cross-link density generally translates to improved mechanical properties such as increased stiffness, higher glass transition temperature, and better chemical resistance. researchgate.net

While the functional group chemistry of this compound strongly supports its potential in these applications, specific research detailing its direct integration into these polymer systems and the resulting mechanical properties is not extensively documented in publicly available literature. However, the principles of polymer chemistry provide a strong theoretical basis for its utility in creating robust and versatile polymeric materials.

Development of Degradable Cationic Polymers for Gene Delivery

Cationic polymers are widely investigated as non-viral vectors for gene delivery due to their ability to condense and protect nucleic acids and facilitate their entry into cells. nih.govnih.gov The development of biodegradable cationic polymers is of particular interest to minimize cytotoxicity. The structure of this compound makes it a candidate monomer for the synthesis of such polymers.

The primary amine group provides the cationic nature at physiological pH, which is crucial for electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA or RNA. The diol functionality allows for the incorporation of this monomer into a polymer backbone, for example, through the formation of ester linkages. Polyesters containing amine groups are a class of degradable polymers studied for gene delivery, as the ester bonds can be hydrolyzed under physiological conditions, leading to the breakdown of the polymer into smaller, more easily cleared fragments. elsevierpure.com

While direct synthesis of degradable cationic polymers from this compound for gene delivery is not prominently reported, the fundamental characteristics of the molecule align with the design principles of such systems. The combination of a cationic amine and hydroxyl groups for creating a degradable backbone is a key strategy in this field.

Synthesis of Chelating Resins for Selective Metal Ion Adsorption

Chelating resins are polymeric materials functionalized with ligands that can selectively bind to metal ions. These are extensively used for the removal of heavy metals from wastewater and for the preconcentration of trace metals for analytical purposes. nih.govmdpi.comiosrjournals.org The amine and diol groups of this compound make it a suitable candidate for the development of such resins.

The amino and hydroxyl groups can act as donor atoms to coordinate with metal ions. To create a solid resin, this compound could be grafted onto a pre-existing polymer backbone, such as polystyrene or silica (B1680970) gel. researchgate.netnih.gov Alternatively, it could be polymerized with a cross-linking agent to form a network resin. The resulting resin would have multiple binding sites, allowing for the chelation of metal ions. The spatial arrangement of the amino and hydroxyl groups in this compound could offer selectivity towards certain metal ions based on their preferred coordination geometry and size.

Although the synthesis of chelating resins specifically from this compound is not widely documented, the principles of coordination chemistry and polymer synthesis support its potential in this application. The effectiveness of such a resin would depend on factors like the accessibility of the chelating groups, the pH of the solution, and the nature of the metal ion.

Coordination Chemistry and Metal Complex Formation

The presence of both nitrogen and oxygen donor atoms allows this compound to act as a versatile ligand in coordination chemistry, leading to the formation of a variety of metal complexes with interesting structural and electronic properties.

Utilization as a Polydentate Ligand in Schiff Base Synthesis and Metal Complexation

This compound can be readily condensed with aldehydes or ketones to form Schiff base ligands. The resulting ligands are polydentate, meaning they can bind to a metal ion through multiple donor atoms. The imine nitrogen formed during the condensation, along with the original amino nitrogen and the two hydroxyl oxygens, can all participate in coordination.

The reaction of this compound with salicylaldehyde (B1680747) and its derivatives, for example, would produce tetradentate Schiff base ligands. These ligands can then form stable complexes with a variety of transition metal ions such as Mn(III), Co(II), and Ni(II). researchgate.netshahucollegelatur.org.in Research on the closely related 3-amino-1,2-propanediol has shown the formation of chiral oxidovanadium(V) Schiff base complexes. mdpi.com Similarly, studies involving 2-aminopropane-1,3-diol have demonstrated the formation of mixed ligand metal complexes with Ni(II), Mn(II), and Cu(II). chemrevlett.com The resulting metal complexes often exhibit well-defined geometries, such as square planar or octahedral, depending on the metal ion and the stoichiometry of the reaction.

| Ligand Precursor | Metal Ion | Resulting Complex Geometry |

| 2-hydroxy-6-isopropyl-3-methyl benzaldehyde (B42025) and 1,2-diaminopropane | Ni(II) | Distorted square planar researchgate.net |

| Substituted salicylaldehyde and R(+)-3-amino-1,2-propanediol | V(V) | Not specified mdpi.com |

| (Z)-2-((2-amino-3,5-dibromobenzylidene)amino)phenol and 2-aminopropane-1,3-diol | Ni(II), Mn(II), Cu(II) | Tetrahedral chemrevlett.com |

These Schiff base complexes are of interest not only for their structural diversity but also for their potential applications in catalysis and materials science. nih.gov

Formation of Mixed-Valence Metal Clusters Incorporating this compound Derivatives

Mixed-valence metal clusters, which contain the same metal in different oxidation states, often exhibit unique electronic and magnetic properties. The polydentate nature of Schiff base ligands derived from this compound makes them suitable for bridging multiple metal centers, which is a prerequisite for the formation of such clusters.

The arrangement of donor atoms in these ligands can facilitate the assembly of polynuclear complexes where the metal ions are held in close proximity, allowing for electron transfer between them. This can lead to the stabilization of mixed-valence states. While direct examples with this compound are scarce, the principles are well-established in coordination chemistry.

Development of Supramolecular Metal-Organic Architectures with this compound Derivatives

Supramolecular chemistry involves the assembly of molecules into larger, well-defined structures through non-covalent interactions. Metal-organic architectures, a subset of supramolecular chemistry, utilize metal-ligand coordination to direct the assembly process. Schiff base complexes derived from this compound can serve as building blocks for the construction of such architectures.

The metal complexes can possess functional groups that can participate in hydrogen bonding or π-π stacking, leading to the formation of one-, two-, or three-dimensional networks. For example, metal complexes of Schiff bases derived from diamines and salicylaldehyde have been shown to form supramolecular architectures through hydrogen bonds. shahucollegelatur.org.in The specific geometry of the metal complex and the nature of the substituents on the Schiff base ligand will dictate the final structure of the supramolecular assembly. The development of these architectures is of interest for applications in areas such as catalysis, gas storage, and molecular recognition.

Supramolecular Chemistry and Non-covalent Interactions

This compound, also known as 3-amino-1,2-propanediol, possesses both hydrogen bond donor (amino and hydroxyl groups) and acceptor (nitrogen and oxygen atoms) sites. This molecular structure makes it a valuable component in the field of supramolecular chemistry, which focuses on chemical systems composed of multiple molecular subunits held together by non-covalent interactions. Hydrogen bonds, in particular, are crucial for the formation of well-defined, stable supramolecular structures. ethernet.edu.et The directionality and strength of hydrogen bonds allow for the design of complex assemblies from simple molecular building blocks. ethernet.edu.etnih.gov

Design of Hydrogen-Bonded Supramolecular Assemblies

The ability of a molecule to form multiple, cooperative hydrogen bonds is fundamental to its use in creating supramolecular polymers and other complex architectures. cjps.orgillinois.edu Molecules containing functional groups like hydroxyls, amides, or carboxylic acids are well-established building blocks for these assemblies. ethernet.edu.et The amino and diol functionalities on this compound provide the potential for it to engage in various hydrogen-bonding motifs.

The presence of both amine (-NH2) and hydroxyl (-OH) groups allows this compound to act as a versatile donor in hydrogen bond formation. The nitrogen and oxygen atoms can also serve as hydrogen bond acceptors. This dual capability is a key feature for constructing extended networks, where individual molecules are linked together in predictable patterns. ethernet.edu.et While specific studies detailing the self-assembly of this compound into discrete, higher-order supramolecular structures are not extensively documented in current literature, its functional groups are analogous to those in other molecules known to form such assemblies. For instance, various diols and amines have been successfully used to create one- and two-dimensional supramolecular structures through O-H···N and O-H···O hydrogen bonds. nih.gov The principles governing these systems suggest that this compound is a promising candidate for the design of new hydrogen-bonded materials.

Development of Chiral Deep Eutectic Solvents

A significant application of this compound in supramolecular chemistry is its use as a component in Deep Eutectic Solvents (DESs). DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that exhibit a significant depression in freezing point. nih.govmdpi.com The chirality inherent in this compound makes it particularly useful for formulating Chiral Deep Eutectic Solvents (CDESs).

Recent research has demonstrated the successful design of a novel CDES using 3-amino-1,2-propanediol as the HBD and choline chloride (ChCl) as the HBA. nih.govnih.govresearchgate.net The resulting solvent was characterized and confirmed to be a DES. nih.gov The formation of the DES relies on the hydrogen bonding interactions between the hydroxyl and amino groups of the diol and the chloride ion of the choline chloride.

The physical state of the resulting mixture is highly dependent on the molar ratio of the two components. nih.gov When prepared in different ratios, the mixtures exhibit distinct properties, with the 3:1 ratio of aminoglycerol (AGly) to ChCl proving to be the optimal composition for the DES. researchgate.net

Below is a data table summarizing the physical and chemical properties of various mixtures of this compound (AGly) and Choline Chloride (ChCl).

| Molar Ratio (AGly:ChCl) | Physical State at Room Temperature |

| 1:1 | Solid |

| 2:1 | Homogeneous Liquid (after gentle heating) |

| 3:1 | Homogeneous Liquid (after gentle heating) |

| 4:1 | Homogeneous Liquid (after gentle heating) |

Data sourced from research on aminoglycerol/choline chloride mixtures. researchgate.net

This novel CDES has shown significant utility as a green reaction medium in synthetic organic chemistry. nih.gov Specifically, it was used to facilitate the room-temperature addition of n-butyllithium to various carbonyl compounds under ambient air conditions—a process that typically requires strict, inert atmospheres and volatile organic solvents. nih.govresearchgate.net The reaction in the DES medium proceeded with high efficiency, in some cases achieving 100% conversion and yielding the desired tertiary alcohols in up to 72% isolated yield after a simple work-up. nih.govresearchgate.net

The following table presents a selection of results from the addition of n-butyllithium to different carbonyl compounds using the AGly:ChCl (3:1) DES as the reaction medium. nih.gov

| Carbonyl Compound | Product (Tertiary Alcohol) | Isolated Yield (%) |

| Benzophenone | 1,1,2-Triphenylethanol | 72% |

| Acetophenone | 2-Phenyl-2-pentanol | 65% |

| 4-Methoxyacetophenone | 2-(4-Methoxyphenyl)-2-pentanol | 58% |

| Propiophenone | 3-Phenyl-3-hexanol | 68% |

Reaction conditions: Carbonyl compound (1 mmol), n-BuLi (2.5 M in hexanes, 2 mmol), DES (1.0 g), under air, room temperature. Conversions were 100%. nih.gov

The success of this application highlights the potential of this compound-based CDESs as sustainable alternatives to traditional solvents, with the added benefit of chirality that could be exploited in asymmetric synthesis. nih.govnih.gov

Computational and Theoretical Investigations of 1 Aminopropane 1,2 Diol

Molecular Modeling and Simulation Studies

Conformational Analysis and Molecular Dynamics

No dedicated studies presenting a conformational analysis or molecular dynamics simulations for 1-aminopropane-1,2-diol were identified. Such studies are crucial for understanding the molecule's flexibility, spatial arrangements of its atoms, and its behavior over time, which in turn influence its physical properties and biological activity. While research exists on the stereochemistry and computational analysis of related compounds like derivatives of 2-aminopropane-1,3-diols researchgate.net and other amino alcohols, this information cannot be directly extrapolated to this compound.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Elucidation of Electronic Structure and Reactivity Parameters

There is a notable absence of published research that uses Density Functional Theory (DFT) to specifically elucidate the electronic structure and reactivity parameters of this compound. DFT calculations are a powerful tool for investigating properties like orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution, which are fundamental to predicting a molecule's reactivity. mdpi.com Studies have been conducted on the OH-initiated degradation of similar molecules like 2-amino-2-methyl-1-propanol (B13486) using quantum chemistry, but not on the target compound. whiterose.ac.uk

Analysis of Bond Rotation Barriers and Stereochemistry

Similarly, a specific analysis of the bond rotation barriers and stereochemistry of this compound using DFT or other quantum chemical methods is not found in the current body of scientific literature. Research into the rotational stereochemistry of N-substituted derivatives of the isomeric 2-aminopropane-1,3-diols has been performed, highlighting the use of DFT in understanding rotational phenomena in similar structures, but this does not provide data for the specific molecule . researchgate.net

Theoretical Characterization of Metal Complexes and Supramolecular Interactions

Computational and theoretical investigations are pivotal in elucidating the intricate details of how this compound interacts with metal ions and participates in the formation of larger supramolecular structures. While specific theoretical studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the established principles and methodologies of computational chemistry provide a robust framework for predicting and understanding its coordination behavior. Methodologies frequently applied to analogous amino alcohol and Schiff base ligands, such as Density Functional Theory (DFT), offer deep insights into electronic structure, geometry, and the nature of non-covalent interactions.

Furthermore, computational models can elucidate the electronic properties of these metal complexes. The analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the reactivity and electronic transitions within the complex. The energy gap between HOMO and LUMO is a crucial parameter for assessing the stability of the molecule.

Supramolecular interactions, which are critical for the self-assembly of molecules, can also be modeled. Non-covalent interactions such as hydrogen bonding and van der Waals forces play a significant role in the formation of extended networks. Computational tools can map the electrostatic potential surface to identify regions of positive and negative potential, which are indicative of sites for electrophilic and nucleophilic attack, thereby predicting how molecules will interact. The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool for analyzing the nature and strength of these non-covalent interactions.

Hypothetical DFT Calculation Results for a Metal Complex of this compound

To illustrate the type of data generated from such theoretical studies, the following table presents hypothetical results from a DFT calculation on a representative metal complex of this compound, for example, with a Cu(II) ion.

| Parameter | Hypothetical Calculated Value |

| Metal-Ligand Bond Lengths | Cu-N: 2.05 Å |

| Cu-O1: 1.98 Å | |

| Cu-O2: 2.15 Å | |

| Bond Angles | N-Cu-O1: 85.2° |

| O1-Cu-O2: 92.5° | |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.3 eV |

| HOMO-LUMO Gap | 4.2 eV |

These hypothetical values are typical for such complexes and demonstrate how DFT can provide precise geometric and electronic information.

Predicted Supramolecular Interactions

The supramolecular assembly of this compound would be governed by a network of non-covalent interactions. Theoretical studies can predict and quantify these interactions.

| Interaction Type | Donor Atom | Acceptor Atom | Hypothetical Distance (Å) | Hypothetical Energy (kcal/mol) |

| Hydrogen Bond | O-H | O | 2.75 | -5.8 |

| Hydrogen Bond | N-H | O | 2.90 | -4.2 |

| van der Waals | C-H | C-H | 3.50 | -1.5 |

Such data is crucial for understanding how individual molecules of this compound would organize in a solid-state or aggregated form, providing insight into the material's properties.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 1-aminopropane-1,2-diol in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of a molecule. For this compound, these techniques confirm the presence and connectivity of the propyl chain, the amino group, and the two hydroxyl groups.

The ¹H NMR spectrum provides information on the chemical environment of each proton. The protons on the amino (-NH₂) and hydroxyl (-OH) groups are typically observed as broad singlets whose chemical shifts can vary depending on solvent and concentration due to hydrogen bonding. pdx.eduoregonstate.edudocbrown.info The protons within the propyl backbone exhibit characteristic splitting patterns (multiplicity) due to spin-spin coupling with adjacent protons, which allows for the assignment of each signal to a specific position in the molecule.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, three unique signals are expected, corresponding to the methyl carbon, the carbon bearing a hydroxyl group, and the carbon bonded to both an amino and a hydroxyl group. The chemical shifts of these carbons are indicative of the attached functional groups. docbrown.info

| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Methyl (CH₃) | C3 | ~1.1 - 1.3 (doublet) | ~15 - 25 |

| Methine (CH) | C2 | ~3.3 - 3.7 (multiplet) | ~70 - 80 |

| Methine (CH) | C1 | ~3.5 - 4.0 (multiplet) | ~55 - 65 |

| Hydroxyl (OH) | C1, C2 | Variable, broad (e.g., 2.0 - 5.0) | N/A |

| Amino (NH₂) | C1 | Variable, broad (e.g., 1.5 - 4.0) | N/A |

Dynamic NMR (DNMR) is a specialized technique used to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotation. libretexts.orgyoutube.com For this compound, which possesses two chiral centers (C1 and C2), intramolecular hydrogen bonding between the amine and hydroxyl groups can hinder free rotation around the C1-C2 single bond.

By acquiring NMR spectra at various temperatures, DNMR can be employed to study this rotational barrier. At low temperatures, the rotation may be slow enough to allow for the observation of distinct signals for different rotational isomers (rotamers). As the temperature increases, the rate of rotation increases, causing these distinct signals to broaden and eventually coalesce into a single averaged signal. Analysis of these spectral changes allows for the calculation of the activation energy (energy barrier) for the rotational process, providing valuable insight into the molecule's conformational dynamics and stereochemistry. nih.govresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govmdpi.com It is highly effective for identifying the components of a mixture and assessing the purity of a compound like this compound.

In a GC-MS analysis, the sample is first vaporized and passed through a long capillary column (the GC component), which separates the different compounds based on their boiling points and interactions with the column's stationary phase. Each separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint."

For this compound (Molecular Weight: 91.11 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 91. The fragmentation pattern, showing the masses of smaller pieces of the molecule, provides structural clues. Common fragmentation pathways for amino alcohols include the loss of alkyl groups, water, and amine functionalities. This detailed information is crucial for confirming the compound's identity and detecting any impurities present in the sample.

X-ray Crystallography for Precise Solid-State Structure Determination

The process requires a high-quality single crystal of this compound. When a beam of X-rays is directed at the crystal, the regularly arranged atoms cause the X-rays to diffract into a specific pattern of spots. fiveable.me By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the precise coordinates of each atom (carbon, nitrogen, oxygen, and hydrogen) can be determined.

This technique would not only confirm the connectivity of this compound but also reveal its specific conformation, the stereochemistry at its chiral centers, and the intricate network of intermolecular interactions, such as hydrogen bonds, that hold the molecules together in the crystal lattice.

| Parameter | Description |

|---|---|

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |

| Bond Lengths | The exact distance between bonded atoms (e.g., C-C, C-N, C-O). |

| Bond Angles | The angle formed between three connected atoms (e.g., O-C-C). |

| Torsion Angles | The dihedral angle describing the rotation around a chemical bond, defining the molecular conformation. |

| Absolute Configuration | The unambiguous R/S configuration at each chiral center. |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent forces in the crystal packing. |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Metal Coordination

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes the chemical bonds to vibrate at specific frequencies.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The O-H bonds of the two hydroxyl groups typically appear as a very broad and strong band, while the N-H bonds of the primary amine group show medium-intensity peaks in a similar region. orgchemboulder.comlibretexts.orgwpmucdn.comrockymountainlabs.com Other vibrations, such as C-H, C-O, and C-N stretching, appear in the fingerprint region of the spectrum, providing further confirmation of the structure. libretexts.org

FT-IR is also a valuable tool for studying the coordination of this compound to metal ions. When the molecule acts as a ligand and binds to a metal center through its nitrogen or oxygen atoms, the electron density around these atoms changes. This change affects the bond strengths and, consequently, the vibrational frequencies of the associated functional groups. Shifts in the positions of the N-H and O-H stretching bands, along with the appearance of new bands at lower frequencies corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, provide direct evidence of metal coordination. researchgate.netimpactfactor.orglibretexts.orgresearchgate.net

| Functional Group | Vibration Type | Characteristic Frequency Range (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretch, H-bonded | 3200 - 3600 (broad, strong) |

| Primary Amine (N-H) | Stretch | 3300 - 3500 (two sharp peaks, medium) |

| Alkyl (C-H) | Stretch | 2850 - 3000 (medium to strong) |

| Primary Amine (N-H) | Bend (Scissoring) | 1580 - 1650 (medium) |

| Alcohol (C-O) | Stretch | 1000 - 1260 (strong) |

| Amine (C-N) | Stretch | 1020 - 1250 (weak to medium) |

Electronic Spectroscopy (UV/Vis) for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV/Vis) spectroscopy is a valuable tool for investigating electronic transitions within a molecule and studying the formation of metal complexes. For simple aliphatic amino alcohols like this compound, which lack extensive chromophores, the UV/Vis spectrum is not expected to show strong absorption in the 200-800 nm range. The primary electronic transitions would be of the n → σ* type, associated with the non-bonding electrons of the nitrogen and oxygen atoms, which occur at wavelengths below 200 nm and are often not observable with standard spectrophotometers.

The utility of UV/Vis spectroscopy becomes more pronounced in the study of complexation involving this compound. When this compound acts as a ligand and coordinates with metal ions, new absorption bands can appear in the UV/Vis spectrum. These bands are often attributable to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, providing insights into the electronic structure of the resulting complex. For instance, in studies of oxidovanadium(V) complexes with chiral Schiff bases derived from similar amino-diols, the UV-Vis spectra exhibit low-energy absorption bands corresponding to LMCT transitions from a phenolate (B1203915) oxygen to an empty d-orbital of the vanadium atom. While specific UV/Vis data for this compound complexes is not detailed in the available literature, the principles of complexation studies on analogous compounds are directly applicable.

The interaction of this compound and its derivatives with biological macromolecules, such as DNA, can also be monitored using UV/Vis spectroscopy. Changes in the absorption spectrum upon interaction can indicate the mode and strength of binding.

Advanced Chromatographic Separations for Enantiomeric and Diastereomeric Analysis

Due to the presence of two chiral centers in this compound, it can exist as a mixture of enantiomers and diastereomers. The separation and quantification of these stereoisomers are critical for its application in stereoselective synthesis and pharmacology. Advanced chromatographic techniques are indispensable for achieving this resolution.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a robust technique for the purity assessment and quantitative analysis of this compound. Given the polar nature of the compound and its lack of a strong UV chromophore, specific HPLC methods must be employed for effective detection.

A common approach for the analysis of similar polar compounds that lack UV absorption is the use of a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). For instance, a method for the separation and quantitation of the enantiomers of a related compound, 3-tert.-butylamino-1,2-propanediol, has been developed using normal-phase liquid chromatography on a Chiralpak AS chiral stationary phase with ELSD detection. researchgate.net This approach is advantageous as it does not require the analyte to possess a chromophore.

For quantitative analysis, derivatization with a UV-absorbing agent can be employed to enhance detection sensitivity with a standard UV detector. The choice of stationary phase is also critical. Reversed-phase columns, such as C18, are commonly used for the separation of polar analytes. In the analysis of 3-chloro-1,2-propanediol (B139630) in Iohexol, a Symmetry shield reverse phase C18 column was utilized with an RI detector. internationaljournalssrg.org Furthermore, HPLC coupled with UV detection has been used to identify metabolic species of 3-(phenylamino)propane-1,2-diol. nih.gov

A representative HPLC method for the analysis of a related aminodiol is summarized in the table below.

| Parameter | Condition |

|---|---|

| Stationary Phase | Chiralpak AS |

| Mobile Phase | Normal-phase |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Analyte | 3-tert.-butylamino-1,2-propanediol |

Chiral Gas Chromatography (GC) for Enantiomeric Resolution

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers. For a polar and non-volatile compound like this compound, derivatization is typically a prerequisite for successful GC analysis. sigmaaldrich.com The hydroxyl and amino groups are converted into less polar, more volatile functional groups, such as esters or ethers, and amides, respectively. This process not only increases volatility but can also improve the chromatographic peak shape and resolution.

The choice of a chiral stationary phase (CSP) is central to the enantiomeric separation. Cyclodextrin-based CSPs are widely used for the resolution of a broad range of chiral compounds, including alcohols, diols, and amines. chromatographyonline.com The enantiomers of the derivatized this compound will interact differently with the chiral environment of the stationary phase, leading to different retention times and, consequently, their separation.

The table below outlines typical parameters for a chiral GC analysis of a derivatized amino alcohol.

| Parameter | Condition/Type |

|---|---|

| Derivatization | Required to increase volatility (e.g., acylation, silylation) |

| Chiral Stationary Phase | Cyclodextrin-based (e.g., β- or γ-cyclodextrin derivatives) |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Biological and Environmental Occurrence, and Biotransformations Involving 1 Aminopropane 1,2 Diol

Natural Occurrence and Identification in Biological Systems (e.g., Soybean Nodules)

1-Aminopropane-1,2-diol, also known as 3-amino-1,2-propanediol (B146019), has been identified as a naturally occurring compound in certain biological systems. Notably, its presence has been confirmed in the nitrogen-fixing root nodules of soybeans (Glycine max). During the analysis of amine fractions from soybean nodule extracts, 3-amino-1,2-propanediol was detected as a minor component alongside other more abundant compounds.

The identification of this compound in soybean nodules was achieved through various analytical techniques. After initial separation of the amine fraction from the nodule extract using ion exchange chromatography, further analysis confirmed the presence of 3-amino-1,2-propanediol. This discovery highlights the diverse range of small organic molecules that play a role in the complex biochemical environment of plant-microbe interactions, such as the symbiotic relationship between soybeans and nitrogen-fixing bacteria. While its precise physiological function within the nodules is not yet fully elucidated, its existence points to specific metabolic pathways that are active in these specialized plant tissues.

Table 1: Natural Occurrence of this compound

| Biological System | Organism | Tissue/Location | Relative Abundance |

| Plant | Soybean (Glycine max) | Root Nodules | Minor Component |

Enzymatic Biotransformations and Related Biochemical Pathways

The enzymatic biotransformations of this compound are not as extensively documented as those of its close structural analog, 1,2-propanediol. However, research on microbial metabolism of related amino alcohols provides significant insights into the likely enzymatic reactions and biochemical pathways involving this compound.

One of the key enzymatic steps in the metabolism of similar amino alcohols is oxidation, catalyzed by a dehydrogenase. In Escherichia coli, a DL-1-aminopropan-2-ol dehydrogenase has been identified that catalyzes the conversion of DL-1-aminopropan-2-ol to aminoacetone. This reaction is dependent on the cofactor NAD+. It is noteworthy that the activity of this enzyme is inhibited by DL-1-aminopropane-2,3-diol, which is a structural isomer of this compound, suggesting that this compound itself could be a substrate or a competitive inhibitor for this or a similar dehydrogenase.

Based on this, a plausible initial step in the catabolism of this compound is its oxidation to an amino ketone. This reaction would be analogous to the conversion of 1-aminopropan-2-ol (B43004) to aminoacetone. The resulting amino ketone could then be further metabolized through various pathways.

Another potential biotransformation pathway for this compound could involve a dehydratase, similar to the well-characterized pathway for 1,2-propanediol. The catabolism of 1,2-propanediol is initiated by a coenzyme B12-dependent diol dehydratase, which converts it to propionaldehyde. This toxic intermediate is then further metabolized to either 1-propanol (B7761284) or propionyl-CoA. It is conceivable that an analogous enzymatic reaction could occur for this compound, leading to the formation of an amino-aldehyde intermediate.

While the complete biochemical pathway for the degradation or utilization of this compound is yet to be fully elucidated, the existing evidence points towards initial enzymatic conversions involving dehydrogenases or dehydratases. These initial products would then likely enter central metabolic pathways for further breakdown and energy production or be utilized as precursors for the synthesis of other biomolecules.

Table 2: Potential Enzymatic Reactions Involving this compound

| Enzyme Class | Proposed Reaction | Substrate | Potential Product | Cofactor |

| Dehydrogenase | Oxidation | This compound | Amino-ketone | NAD+ |

| Dehydratase | Dehydration | This compound | Amino-aldehyde | Coenzyme B12 |

Future Research Directions and Emerging Trends in 1 Aminopropane 1,2 Diol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 1-aminopropane-1,2-diol, future research will likely focus on moving away from traditional synthetic routes that may involve harsh conditions or generate significant waste. While information on sustainable synthesis specifically for this compound is limited, trends in the synthesis of its isomers, such as 3-amino-1,2-propanediol (B146019), suggest promising avenues.

One key area of development is the use of biocatalysis. Enzymatic synthesis offers a highly selective and environmentally friendly alternative to conventional chemical methods. nih.gov For instance, the enzymatic synthesis of amino-diols using a three-component strategy involving aldolases and reductive aminases has been demonstrated for other similar compounds. nih.gov Future research could focus on identifying or engineering enzymes, such as aminotransferases or ammonia (B1221849) lyases, that can stereoselectively synthesize this compound from readily available starting materials. A review of microbial production of 1,2-propanediol highlights various metabolic pathways that could potentially be engineered for the amination step. nih.gov

Additionally, the principles of green chemistry are expected to guide the development of new synthetic protocols. This includes the use of renewable feedstocks, atom-economical reactions, and the reduction of hazardous waste. For example, methods for the synthesis of 3-amino-1,2-propanediol have been developed using greener solvents and catalysts. chemicalbook.comgoogle.com Similar approaches could be adapted for the synthesis of this compound. A patent for the preparation of 3-amino-1,2-propanediol highlights a process that is technically simple to carry out. google.com

The table below summarizes potential sustainable synthetic methodologies that could be explored for this compound, based on advancements with related compounds.

| Methodology | Potential Starting Materials | Key Advantages |

| Biocatalysis | Propanediol (B1597323), Alanine derivatives | High stereoselectivity, mild reaction conditions, reduced environmental impact. |

| Green Chemistry | Glycerol (B35011), Bio-derived propanediol | Use of renewable resources, atom economy, minimized waste. |

| Catalytic Amination | 1,2-propanediol | Potentially high yield and selectivity with the right catalyst. |

Expansion of Applications in Advanced Functional Materials and Smart Technologies

While the applications of this compound itself are not extensively documented in the literature, the functionalities of its isomers suggest a vast potential for its use in advanced materials. The presence of both an amino and two hydroxyl groups makes it a versatile building block for creating polymers and other materials with unique properties.

Future research is anticipated to explore the incorporation of this compound into functional polymers. For instance, its isomer, 2-amino-1,3-propanediol (B45262) (serinol), is used as a platform for the synthesis of functional cyclic carbonate monomers, which can then be polymerized to create biodegradable polymers for biomedical applications. rsc.org Similarly, this compound could be used to synthesize novel polyurethanes, polyesters, or polyamides with tailored properties such as hydrophilicity, biodegradability, and biocompatibility. Functional poly(ethylene glycol) copolymers with 1,2-diol side chains have been synthesized, demonstrating the utility of the diol functionality in creating materials for drug delivery or as supports for reagents and catalysts. epfl.chbohrium.com

The development of smart materials, which respond to external stimuli, is another promising area. The amino group of this compound could be functionalized to introduce responsive moieties, leading to materials that change their properties in response to pH, temperature, or light. Such materials could find applications in sensors, controlled-release systems, and self-healing materials. The use of 2-amino-1,3-propanediol derivatives in the iterative synthesis of dendrimers highlights the potential for creating complex, well-defined architectures with advanced functionalities. researchgate.net

Synergistic Approaches Combining Synthetic and Computational Methods for Rational Design

The integration of computational chemistry with experimental synthesis provides a powerful tool for the rational design of molecules with specific properties. This synergistic approach can accelerate the discovery and optimization of new materials and processes. For this compound, this strategy holds significant promise.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the reactivity, stability, and spectroscopic properties of this compound and its derivatives. researchgate.netnih.gov This information can guide the design of new synthetic routes and help in the selection of appropriate catalysts and reaction conditions. For example, computational studies have been used to understand the reaction mechanisms of 3-amino-1,2-diols. researchgate.net A similar approach for this compound could lead to more efficient and selective syntheses.

Furthermore, molecular modeling can be used to design novel functional materials based on this compound. By simulating the interactions between polymer chains or between a material and its environment, researchers can predict the bulk properties of the material before it is synthesized. This "in silico" design process can save significant time and resources. The synergy between experimental and computational studies has been highlighted as essential for understanding and predicting molecular interactions. rsc.orgrsc.org This approach can be applied to the rational design of bioactive molecules derived from this compound. mdpi.com

Further Exploration of Biological Roles and Chemical Biology Applications

The biological roles of this compound are not well-defined in the current scientific literature. However, the known biological activities of its isomers suggest that it could be a valuable molecule in chemical biology and medicinal chemistry. For example, 2-amino-1,3-propanediol (serinol) and its derivatives are involved in phospholipid biosynthesis and cellular signaling. chemicalbook.com Derivatives of 2-aminopropane-1,3-diols have also been synthesized and evaluated for their immunosuppressive activity. nih.gov

Future research should focus on systematically evaluating the biological activity of this compound and its derivatives. This could involve screening for activity against various biological targets, such as enzymes and receptors. The compound could serve as a scaffold for the development of new therapeutic agents. The use of 3-amino-1,2-propanediol in the synthesis of molecules for RNA interference therapeutics and gene delivery highlights the potential of aminodiols in biomedicine. sigmaaldrich.comchemdad.com

In the field of chemical biology, this compound could be used to develop chemical probes to study biological processes. sigmaaldrich.comchemicalprobes.org By attaching a fluorescent tag or a reactive group to the molecule, researchers can create tools to visualize and manipulate cellular pathways. The development of thiol-reactive probes, for instance, demonstrates how small molecules can be functionalized for specific biological applications. mdpi.com The unique stereochemistry of this compound may also lead to the discovery of novel biological functions and applications. The biological activities of amine compounds from natural sources are a rich area of study. nih.gov

The table below outlines potential areas for exploring the biological roles of this compound.

| Research Area | Potential Application | Rationale |